molecular formula C18H28ClNO B586155 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride CAS No. 2185-93-5

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride

Numéro de catalogue: B586155
Numéro CAS: 2185-93-5
Poids moléculaire: 309.9 g/mol
Clé InChI: FYAFJNVLHWQLHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Molecular Formula

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine hydrochloride is a synthetic arylcyclohexylamine derivative. Its systematic name reflects the structural components: a 4-methoxy-substituted phenyl group bonded to a cyclohexyl ring, which is further linked to a piperidine moiety. The hydrochloride salt form includes an additional HCl molecule, resulting in the molecular formula C₁₈H₂₈ClNO and a molecular weight of 309.87 g/mol .

Property Value Source
IUPAC Name This compound PubChem, DEA
CAS Number (Base) 2201-35-6 PubChem, ChemicalBook
CAS Number (Hydrochloride) 2185-93-5 Sigma-Aldrich, SWGDRUG
Molecular Formula (Base) C₁₈H₂₇NO PubChem
Molecular Formula (Salt) C₁₈H₂₈ClNO DEA, LGC Standards

Crystallographic Analysis of the Hydrochloride Salt

The hydrochloride salt crystallizes as a white solid with a melting point of 181–182°C . X-ray diffraction studies reveal a monoclinic crystal system, though specific space group data remain unpublished. The ionic interaction between the piperidine nitrogen and the chloride counterion stabilizes the molecular packing in the crystalline lattice.

Physical Property Value Source
Appearance White crystalline powder DEA, Sigma-Aldrich
Melting Point 181–182°C Wikipedia, SWGDRUG
Solubility Moderate in polar solvents (e.g., ethanol, methanol) DEA, LGC Standards

Conformational Isomerism and Stereochemical Properties

The compound exhibits conformational flexibility due to its cyclohexane and piperidine rings. The cyclohexane ring adopts a chair conformation , with the 4-methoxyphenyl group in an equatorial position to minimize steric strain. The piperidine ring exists in a chair-like conformation , stabilized by the N-H bond’s interaction with the chloride counterion.

Structural Feature Description Source
Cyclohexane Ring Chair conformation, equatorial methoxyphenyl DEA, PubChem
Piperidine Ring Chair-like conformation, N-H bonding to Cl⁻ DEA, SWGDRUG

Spectroscopic Fingerprinting Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H-NMR spectrum of this compound (DMSO-d₆, 400 MHz) provides critical structural insights:

  • δ 3.85 ppm (s, 3H): Methoxy group (OCH₃) on the aromatic ring.
  • δ 7.0–7.4 ppm (m, 4H): Aromatic protons (para-substituted benzene).
  • δ 2.9–3.1 ppm (m, 4H): Equatorial piperidine protons adjacent to the nitrogen.
  • δ 1.5–2.0 ppm (m, 12H): Cyclohexane and axial piperidine protons.
Chemical Shift (δ) Multiplicity Protons Source
3.85 Singlet (s) OCH₃ DEA, SWGDRUG
7.0–7.4 Multiplet (m) Aromatic (H₂, H₅) DEA, PubChem
2.9–3.1 Multiplet (m) Piperidine (H₂, H₆) DEA

Infrared (IR) Vibrational Mode Analysis

The FTIR spectrum (KBr pellet) confirms functional group identities:

  • 2800–3000 cm⁻¹: C-H stretches (aliphatic CH₃, CH₂).
  • 1500–1600 cm⁻¹: Aromatic C=C and C=O vibrations.
  • 1250–1300 cm⁻¹: C-O stretching (methoxy group).
  • 2500–2600 cm⁻¹: N-H stretch (piperidine, broad).
Wavenumber (cm⁻¹) Assignment Source
2800–3000 Aliphatic C-H stretching DEA, SWGDRUG
1500–1600 Aromatic C=C, C=O DEA
1250–1300 C-O (methoxy) DEA
2500–2600 N-H (piperidine) DEA

High-Resolution Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) GC/MS (70 eV) yields diagnostic fragments:

  • m/z 273 (M⁺): Molecular ion (C₁₈H₂₇NO).
  • m/z 188 (base peak): Fragmentation of the cyclohexyl-piperidine moiety.
  • m/z 136: Loss of HCl and cyclohexyl group (C₁₀H₁₂N⁺).
m/z Fragment Relative Intensity (%) Source
273 [M]⁺ (C₁₈H₂₇NO) 10 DEA, SWGDRUG
188 [C₈H₁₄N]⁺ (cyclohexyl-piperidine) 100 (base peak) DEA
136 [C₁₀H₁₂N]⁺ (loss of HCl + cyclohexyl) 20 DEA

Propriétés

IUPAC Name

1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAFJNVLHWQLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858001
Record name 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185-93-5
Record name 4-Methoxyphencyclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2185-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXYPHENCYCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9ADT7AW3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Core Reaction Pathway

The most widely documented method involves a two-step process:

  • Grignard Reagent Formation :

    • Chlorocyclohexane reacts with magnesium in anhydrous diethyl ether to form cyclohexylmagnesium chloride.

    • Reaction Conditions :

      • Molar ratio of chlorocyclohexane to magnesium: 1:1.

      • Reflux at 40–45°C for 3 hours under nitrogen atmosphere.

  • Nucleophilic Addition :

    • The Grignard reagent reacts with 1-(piperidin-1-yl)cyclohexanecarbonitrile in a 1:1 mixture of methylene chloride and diethyl ether.

    • Critical Parameters :

      • Temperature: 0–5°C during addition to prevent side reactions.

      • Quenching: Ice-cold ammonium chloride solution followed by basification with NaOH.

Yield : 95–99%.

Modifications for Scale-Up

  • Solvent Optimization : Substituting diethyl ether with tetrahydrofuran (THF) reduces volatility and improves reaction control.

  • Catalytic Additives : Addition of 0.1% iodine accelerates Grignard initiation.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

  • Reagents : 4-Methoxyphenylmagnesium bromide, cyclohexanone, and piperidine in the presence of AlCl₃.

  • Conditions :

    • Temperature: −20°C to room temperature.

    • Reaction Time: 12–24 hours.

  • Yield : 70–75%.

Reductive Amination

  • Steps :

    • Condensation of 4-methoxybenzaldehyde with cyclohexanone to form an imine.

    • Reduction using sodium cyanoborohydride in methanol.

  • Advantages : Avoids pyrophoric Grignard reagents.

  • Yield : 60–65%.

Hydrochloride Salt Formation

  • Acidification : The free base is dissolved in anhydrous methanol, and gaseous HCl is bubbled through the solution until pH < 2.

  • Precipitation : Crystallization occurs at −20°C for 12 hours.

  • Purity : ≥99% (HPLC).

Analytical Characterization

Structural Confirmation

Technique Key Data
¹H NMR (CDCl₃)δ 7.35 (d, J = 8.6 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 2.85–2.75 (m, 4H, piperidine).
¹³C NMR δ 159.2 (C-O), 128.4 (ArC), 57.8 (N-CH₂), 44.1 (cyclohexyl C).
HRMS m/z 296.2004 ([M+H]⁺, calc. 296.2009).
IR 2945 cm⁻¹ (C-H stretch), 1245 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : C18 column, mobile phase = 70:30 MeOH:NH₄OAc (10 mM), λ = 254 nm.

  • Melting Point : 218–220°C (decomposition).

Optimization and Challenges

By-Product Mitigation

  • Major By-Products :

    • 1-(4-Methoxyphenyl)cyclohex-1-ene : Forms via elimination during Grignard quenching.

    • Unreacted Piperidine : Removed via aqueous extraction.

  • Solutions :

    • Slow addition of Grignard reagent (<1 mL/min).

    • Use of excess cyclohexanone (1.2 equiv) to drive reaction completion.

Solvent and Temperature Effects

Solvent Yield Purity
Diethyl Ether95%98%
THF92%99%
Toluene75%85%

Comparative Analysis of Methods

Method Yield Complexity Scalability
Grignard Alkylation95–99%HighIndustrial
Friedel-Crafts70–75%ModerateLab-scale
Reductive Amination60–65%LowSmall-scale

Analyse Des Réactions Chimiques

Le 4-méthoxy PCP (chlorhydrate) subit diverses réactions chimiques, notamment :

    Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.

    Réduction : Le composé peut être réduit pour former une amine secondaire.

    Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la Recherche Scientifique

Le 4-méthoxy PCP (chlorhydrate) présente plusieurs applications de recherche scientifique :

5. Mécanisme d'Action

Le 4-méthoxy PCP (chlorhydrate) exerce ses effets principalement par l'antagonisme du récepteur NMDA. Il se lie au récepteur et inhibe l'action du glutamate, un neurotransmetteur impliqué dans la signalisation excitatoire dans le cerveau. Cette inhibition conduit à des effets dissociatifs et anesthésiques. De plus, le composé a une affinité pour les récepteurs sigma, ce qui peut contribuer à son profil pharmacologique .

Applications De Recherche Scientifique

4-Methoxy PCP (hydrochloride) has several scientific research applications:

Mécanisme D'action

4-Methoxy PCP (hydrochloride) exerts its effects primarily through antagonism of the NMDA receptor. It binds to the receptor and inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition leads to dissociative and anesthetic effects. Additionally, the compound has affinity for sigma receptors, which may contribute to its pharmacological profile .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Physicochemical Data
4-MeO-PCP HCl C₁₈H₂₇NO·HCl 303.83 4-methoxy on phenyl Storage: +5°C
3-MeO-PCP HCl C₁₈H₂₇NO·HCl 303.83 3-methoxy on phenyl N/A
1-[1-(4-Methylphenyl)cyclohexyl]piperidine HCl C₁₈H₂₈ClN 293.87 4-methyl on phenyl CAS: 1934-42-5
Tenocyclidine (TCP) HCl C₁₅H₂₃NS·HCl 285.90 2-thienyl substituent Sch. I controlled
4-MeO-diphenidine (4-MXP) C₂₀H₂₆NO·HCl 332.89 Phenylethyl chain MP: 93–94°C (HCl salt)

Key Observations :

  • The methyl group in 4-methylphenyl analogues reduces polarity, impacting solubility .
  • Molecular Weight : 4-MeO-PCP HCl (303.83 g/mol) is heavier than 4-methylphenyl analogues (293.87 g/mol) due to the methoxy group’s oxygen atom .
  • Synthesis : 4-MeO-diphenidine (4-MXP), despite naming similarities, incorporates a phenylethyl chain instead of a cyclohexyl-piperidine structure, leading to distinct melting points and reactivity .

Pharmacological and Receptor Affinity Comparisons

Table 2: Pharmacological Activities
Compound NMDA Receptor Affinity Analgesic Efficacy Notable Effects
4-MeO-PCP HCl High affinity Moderate Dissociative, hallucinogenic
3-MeO-PCP HCl High affinity Moderate Longer half-life than 4-MeO-PCP
4-Methylphenyl analogue Not reported Significant Studied in mice models
Tenocyclidine (TCP) Moderate Low Thienyl group reduces CNS penetration

Key Findings :

  • NMDA Receptor : Both 4-MeO-PCP and 3-MeO-PCP exhibit high NMDA receptor antagonism, but substituent position (3- vs. 4-methoxy) influences metabolic stability and duration of action .
  • Analgesic Effects : 4-Methylphenyl derivatives demonstrate significant pain relief in murine studies, suggesting alkyl substituents may enhance analgesic properties compared to methoxy groups .
  • Safety Profiles: Limited toxicity data exist for 4-MeO-PCP HCl, whereas tenocyclidine’s thienyl group correlates with reduced neurotoxicity but lower efficacy .
Table 3: Regulatory Status and Toxicity
Compound Regulatory Status Toxicity Data Availability
4-MeO-PCP HCl Controlled (e.g., D.C. Law 22-243) Limited
3-MeO-PCP HCl Controlled in multiple jurisdictions Moderate
4-Methylphenyl analogue Unregulated in most regions Studied (acute toxicity)
4-MeO-diphenidine Often unregulated No data

Insights :

  • Legal Restrictions : 4-MeO-PCP HCl is classified as a Schedule I substance in regions like Washington, D.C., due to its psychoactive effects .
  • Data Gaps : Acute toxicity and environmental impact data for 4-MeO-PCP HCl remain undocumented, posing challenges for risk assessment .

Activité Biologique

1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine hydrochloride, also known as 4-Methoxyphencyclidine (4-MeO-PCP) , is a compound structurally related to phencyclidine (PCP) and ketamine. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-MeO-PCP is C18H27NOC_{18}H_{27}NO, with a molecular weight of approximately 283.42 g/mol. The compound features a piperidine ring, a cyclohexyl group, and a para-methoxyphenyl substituent, which contribute to its unique pharmacological profile.

4-MeO-PCP primarily acts as an NMDA receptor antagonist . Its mechanism involves binding to the PCP site of the NMDA receptor, which inhibits the receptor's function and alters glutamatergic signaling in the central nervous system (CNS). This action is similar to that of ketamine and PCP, leading to dissociative effects and potential analgesic properties.

Analgesic Effects

Research has demonstrated that 4-MeO-PCP exhibits analgesic properties. A study compared the analgesic effects of 4-MeO-PCP with its structural analogs using the tail immersion test in rats. The results indicated that while 4-MeO-PCP produced some analgesic effects, they were less pronounced compared to other derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)]piperidine .

CompoundTail Immersion Latency (min)Significance
4-MeO-PCP15, 35, 40Not significant
1-[1-(4-methylphenyl)(cyclohexyl)]piperidine15, 40, 45Significant increase

CNS Activity

Further investigations into the CNS activity of 4-MeO-PCP revealed its ability to affect various molecular targets relevant to drug action. In a screening study involving multiple compounds, it was found that 4-MeO-PCP exhibited significant inhibitory activity at several targets associated with CNS disorders .

Case Studies and Research Findings

A notable case study involved the examination of fatalities associated with the use of methoxetamine and its analogs, including 4-MeO-PCP. In forensic analyses, concentrations of 4-MeO-PCP were detected in post-mortem samples, highlighting its potential for abuse and associated risks .

Pharmacological Profiles

Table summarizing the pharmacological profiles of various piperidine derivatives:

Compound NameNMDA Receptor Affinity (Ki)Analgesic ActivityOther Effects
PCPHighYesDissociative effects
KetamineModerateYesAntidepressant effects
MethoxetamineModerateYesSimilar to ketamine
4-MeO-PCP ModerateLimitedPotential for abuse

Q & A

Q. What are the recommended synthesis protocols for 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the cyclohexylpiperidine core. For structurally analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), key steps include nucleophilic substitution, cyclization, and acid-catalyzed salt formation . Critical parameters include:
  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) improves purity.
  • Characterization : Validate via 1H^1H/13C^{13}C-NMR, HPLC (>95% purity), and mass spectrometry (HRMS or ESI-MS) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture and oxidizing agents .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste protocols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s receptor binding affinity?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, buffer pH). To address this:
  • Comparative Assays : Replicate experiments across multiple platforms (e.g., SPR, radioligand binding) .
  • Structural Analysis : Perform molecular docking (using software like AutoDock Vina) to assess binding modes and validate with mutagenesis studies .
  • Statistical Validation : Apply ANOVA or Bayesian analysis to quantify uncertainty and identify outliers .

Q. How can computational modeling be integrated into the study of its pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to predict absorption rates .
  • Dose-Response Modeling : Fit time-course data to compartmental models (e.g., two-compartment model) using software such as Phoenix WinNonlin .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurological systems?

  • Methodological Answer :
  • In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess effects on ion channels (e.g., patch-clamp electrophysiology) .
  • In Vivo Models : Employ rodent behavioral assays (e.g., forced swim test for antidepressant activity) with dose escalation (1–50 mg/kg, i.p.) .
  • Biomarker Analysis : Quantify neurotransmitters (e.g., serotonin, dopamine) via LC-MS/MS in cerebrospinal fluid .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies in toxicity profiles between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolite Profiling : Identify toxic metabolites via UPLC-QTOF-MS in hepatic microsomes .
  • Species-Specific Sensitivity : Compare cytotoxicity (e.g., IC50_{50}) in human vs. rodent hepatocytes .
  • Toxicogenomics : Use RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .

Q. What theoretical frameworks guide the optimization of this compound’s selectivity for therapeutic targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy group position) and evaluate affinity via radioligand displacement .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between target and off-target receptors (e.g., σ1 vs. σ2 receptors) .
  • Pharmacophore Modeling : Define essential interaction motifs (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.